Cas no 868968-34-7 (1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)

1-(Piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}ethan-1-one is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine moiety via a thioether bridge. This structure imparts unique physicochemical properties, including enhanced binding affinity and selectivity, making it a promising candidate for pharmaceutical and agrochemical research. The pyridine and triazolopyridazine groups contribute to its potential as a scaffold for kinase inhibitors or other biologically active agents. Its synthetic versatility allows for further derivatization, enabling tailored modifications for specific applications. The compound's stability and solubility profile further support its utility in drug discovery and development.
1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one structure
868968-34-7 structure
Product name:1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one
CAS No:868968-34-7
MF:C17H18N6OS
Molecular Weight:354.429420948029
CID:6441770

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one
    • 1-piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
    • インチ: 1S/C17H18N6OS/c24-16(22-9-2-1-3-10-22)12-25-15-7-6-14-19-20-17(23(14)21-15)13-5-4-8-18-11-13/h4-8,11H,1-3,9-10,12H2
    • InChIKey: LPLCHLILDCTRFN-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCCCC1)CSC1=NN2C(C3=CC=CN=C3)=NN=C2C=C1

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1835-0243-2μmol
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1835-0243-50mg
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1835-0243-10μmol
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1835-0243-5μmol
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1835-0243-1mg
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1835-0243-10mg
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1835-0243-20mg
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1835-0243-40mg
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1835-0243-3mg
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1835-0243-20μmol
1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
868968-34-7 90%+
20μl
$79.0 2023-05-17

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one 関連文献

1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-oneに関する追加情報

Chemical Profile of 1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}ethan-1-one (CAS No. 868968-34-7)

The compound 1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}ethan-1-one, identified by its CAS number 868968-34-7, represents a structurally intricate molecule with significant potential in the realm of pharmaceutical and biochemical research. This compound belongs to a class of heterocyclic derivatives characterized by its fusion of multiple nitrogen-containing rings, which are known for their diverse biological activities and interactions with biological targets.

At the core of this molecule lies a piperidine moiety, a common pharmacophore found in numerous therapeutic agents due to its ability to enhance binding affinity and metabolic stability. The piperidine ring is linked to an acetylcholinesterase (AChE) inhibitor-like scaffold, which has been extensively studied for its role in managing cognitive disorders such as Alzheimer's disease. The presence of this moiety suggests that the compound may exhibit inhibitory effects on AChE, potentially making it a valuable candidate for further investigation in neurodegenerative disease treatment.

Complementing the piperidine core is a complex triazolopyridazine structure, featuring a triazolo[4,3-b]pyridazine ring system. This particular arrangement of nitrogen atoms is known to contribute to strong hydrogen bonding capabilities and favorable interactions with biological macromolecules. The 6-sulfanyl substituent appended to the triazolopyridazine ring further modulates the electronic properties of the molecule, enhancing its solubility and reactivity in aqueous environments. Such modifications are often employed to improve pharmacokinetic profiles and target specificity.

The compound's connectivity between the piperidine ring and the triazolopyridazine moiety via an ethanone bridge introduces additional functional handles for further derivatization. This structural feature allows for the exploration of conformational flexibility and the potential for generating analogs with tailored biological activities. The pyridin-3-yl group embedded within the triazolopyridazine ring adds another layer of complexity, providing a site for potential interactions with enzymes or receptors involved in metabolic pathways.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. Studies utilizing molecular docking simulations have indicated that this compound may exhibit binding affinity to various therapeutic targets beyond AChE. For instance, preliminary virtual screening studies suggest potential interactions with enzymes involved in inflammation pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). These findings align with current trends in drug discovery toward multi-target inhibition strategies aimed at modulating complex disease mechanisms.

In vitro biochemical assays have begun to unravel the mechanistic aspects of this compound's activity. Initial experiments demonstrate inhibitory effects on certain kinases associated with cancer cell proliferation. The triazolopyridazine core appears to be critical for these interactions, as analogs lacking this moiety exhibit significantly reduced activity. Additionally, the sulfanyl group has been identified as a key determinant of potency, suggesting that it plays a role in stabilizing enzyme-substrate complexes through hydrogen bonding or electrostatic interactions.

The synthesis of this compound presents an intriguing challenge due to its multi-ringed architecture and sensitive functional groups. Current synthetic routes involve multi-step sequences starting from commercially available precursors such as piperidine derivatives and pyridazine-based building blocks. Key steps include cyclization reactions to form the triazolopyridazine core followed by sulfanylation and acylation processes to introduce the final functional groups. Optimization efforts are ongoing to improve yield and purity while minimizing hazardous byproducts.

The pharmacokinetic profile of 1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}ethan-1-one is being evaluated through preclinical studies. Initial pharmacokinetic data suggest moderate oral bioavailability coupled with reasonable tissue distribution properties. The compound exhibits moderate metabolic stability in vitro but undergoes significant Phase II biotransformation processes in vivo. These findings highlight the importance of considering metabolic pathways during drug development to ensure prolonged circulation times and sustained therapeutic effects.

Future research directions include exploring structure-activity relationships (SAR) within this scaffold by systematically modifying substituents on the triazolopyridazine ring or introducing alternative heterocyclic moieties. Additionally, investigating synthetic pathways toward enantiomerically pure forms could enhance target selectivity and reduce off-target effects. Collaborative efforts between medicinal chemists and bioinformaticians are essential for translating these findings into effective therapeutic candidates.

The growing interest in nitrogen-rich heterocycles underscores their significance as privileged scaffolds in drug discovery programs. Compounds like 1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}ethan-1-one exemplify how intricate molecular architectures can yield novel bioactivities with therapeutic potential across multiple disease areas including oncology and neurology. As computational tools continue to evolve alongside synthetic methodologies, opportunities for discovering next-generation pharmaceuticals will continue to expand.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited